Coumarin 152
Description
Significance of Coumarin (B35378) 152 in Fluorescent Probe Development
The fluorescence of Coumarin 152 is highly sensitive to the polarity and microviscosity of its immediate surroundings. mdpi.com This sensitivity has led to its widespread use as a fluorescent probe to investigate heterogeneous environments such as micelles, polymers, and supramolecular host cavities. mdpi.com The changes in its fluorescence emission, including shifts in wavelength and intensity, provide valuable information about the local environment of the molecule. mdpi.com
The photophysical behavior of this compound is influenced by the solvent's polarity. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can occur, which often leads to a red-shift in the fluorescence emission and a decrease in intensity as the medium's polarity increases. mdpi.comepa.gov This solvatochromism, the change in color with solvent polarity, is a key feature that makes this compound an effective environmental sensor. mdpi.com For instance, studies have shown a linear correlation between its Stokes shift and the solvent polarity function in many solvents. epa.govacs.org
Detailed studies have characterized the photophysical properties of this compound in various solvents, revealing how its fluorescence lifetime and quantum yield are affected by the solvent environment. epa.govinstras.com This extensive characterization underpins its application as a reliable fluorescent probe in complex systems.
Photophysical Properties of this compound in Various Solvents
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τf) (ns) |
|---|---|---|---|---|
| Cyclohexane | 390 | 443 | 3130 | 1.10 |
| Benzene | 402 | 477 | 3930 | 1.63 |
| Acetonitrile | 410 | 510 | 4870 | 2.15 |
| Methanol (B129727) | 411 | 524 | 5440 | 2.00 |
| Ethylene Glycol | 416 | 536 | 5600 | 2.22 |
Data sourced from studies on the photophysical properties of this compound. epa.govinstras.com
Role of this compound in Laser Dye Systems
This compound is a well-established laser dye, recognized for its efficient emission in the blue-green region of the electromagnetic spectrum. instras.comazooptics.com As part of the coumarin family of dyes, it is utilized in dye lasers, which are valued for their tunability and broad wavelength coverage. azooptics.com Coumarin dyes, in general, are pumped by flash lamps or other lasers to produce laser action. azooptics.com
The effectiveness of this compound as a laser dye is attributed to its high fluorescence quantum yield. researchgate.net However, like many organic dyes, coumarin-based laser dyes can exhibit limited photostability and may degrade under intense laser light. azooptics.com Despite this, this compound remains a commercially available and widely used dye for laser applications. azooptics.com
Laser Properties of this compound
| Property | Value |
|---|---|
| Laser Type | Dye |
| Emission Range | Blue-Green |
| Pumping Source | Flash lamp or other lasers |
General properties of coumarin laser dyes. azooptics.com
Broader Context of Coumarin Derivatives in Scientific Investigation
The scientific interest in this compound is part of a much broader investigation into the applications of coumarin derivatives. The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in bioactive molecules and its synthetic accessibility. nih.gov
Coumarin derivatives have demonstrated a wide array of pharmacological activities, including:
Anticancer: They have been shown to inhibit the proliferation of tumor cells and interfere with various signaling pathways involved in cancer progression. rsc.org
Antimicrobial: The planar nature of the coumarin ring system facilitates interaction with microbial DNA, making it a promising scaffold for antibacterial agents. nih.gov
Antioxidant: Many coumarin derivatives exhibit significant antioxidant activity. nih.gov
Anti-inflammatory: These compounds have also been recognized for their anti-inflammatory properties. nih.gov
Neuroprotective: Some derivatives are being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov
Beyond medicinal chemistry, coumarin derivatives are used in materials science. For example, π-extended coumarins have applications due to their photophysical properties. nih.gov They are also used as brightening agents, in cosmetics, and as sensitizers in solar cells. researchgate.net This wide range of applications underscores the importance of the coumarin chemical class in both fundamental and applied scientific research. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(dimethylamino)-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-16(2)7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAEYOYAZPLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068861 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
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Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 152 | |
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CAS No. |
53518-14-2 | |
| Record name | Coumarin 152 | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Coumarin 152 | |
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| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
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| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
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| Record name | 7-(dimethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
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| Record name | COUMARIN 152 | |
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Synthetic Methodologies and Structural Modifications of Coumarin 152 and Its Analogs
Established Synthetic Pathways for Coumarin (B35378) Core Structures
The construction of the fundamental coumarin scaffold can be achieved through several established condensation reactions. The Pechmann and Knoevenagel condensations are two of the most widely employed and versatile methods for this purpose.
Pechmann Condensation and Related Methodologies
The Pechmann condensation is a classic and broadly applicable method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. nih.govwikipedia.orgjk-sci.com The reaction mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring system. wikipedia.org
The choice of acid catalyst is crucial and can significantly impact the reaction conditions and yields. jk-sci.com While strong Brønsted acids like sulfuric acid are traditionally used, various Lewis acids and heterogeneous catalysts have also been employed to facilitate the reaction under milder conditions. nih.govderpharmachemica.com For instance, the use of Ti(IV)-doped ZnO nanoparticles has been reported as an efficient heterogeneous catalyst for the Pechmann condensation, allowing for high yields and catalyst recyclability. nih.gov The reactivity of the phenol is a key factor, with electron-rich phenols, such as resorcinol, undergoing the condensation under milder conditions compared to simple phenols. jk-sci.com
A variation of this reaction is the Simonis chromone (B188151) cyclization, which occurs when using phosphorus pentoxide as the catalyst, leading to the formation of chromones instead of coumarins. wikipedia.org
Knoevenagel Condensation Approaches
The Knoevenagel condensation provides an alternative and efficient route to coumarin synthesis. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a weak base. wikipedia.orgyoutube.com For the synthesis of coumarins, a salicylaldehyde (B1680747) derivative is reacted with a compound containing an active methylene group, such as a malonic ester or ethyl acetoacetate. researchgate.netnih.gov The reaction is often followed by an intramolecular cyclization to form the lactone ring of the coumarin. youtube.com
Modern modifications of the Knoevenagel condensation focus on developing more environmentally friendly and efficient protocols. These include the use of microwave irradiation to accelerate the reaction and the employment of ionic liquids as recyclable reaction media. nih.gov For example, the condensation of salicylaldehydes with various ethyl acetate (B1210297) derivatives in the presence of piperidine (B6355638) can be achieved under solvent-free conditions using microwave irradiation, leading to high yields in short reaction times. researchgate.net
A specific example relevant to Coumarin 152 derivatives is the synthesis of 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one. This compound is synthesized via a Knoevenagel condensation of 4-diethylaminosalicylaldehyde with ethyl trifluoroacetoacetate in ethanol (B145695), catalyzed by piperidine. researchgate.net
Functionalization and Derivatization Techniques
The photophysical properties of this compound can be finely tuned through the strategic introduction of various functional groups onto the coumarin scaffold. These modifications can alter the electron density distribution within the molecule, thereby influencing its absorption and emission characteristics.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The fluorescence of coumarin dyes is highly sensitive to the nature of substituents on the benzopyrone ring. Generally, the introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position enhances the intramolecular charge transfer (ICT) character of the molecule, leading to significant changes in its spectral properties. mdpi.com
For instance, the diethylamino group at the 7-position of this compound acts as a strong electron donor, contributing to its high fluorescence quantum yield. ossila.com The trifluoromethyl group at the 4-position is a potent electron-withdrawing group, which further enhances the push-pull nature of the molecule. The interplay between these groups is crucial for the observed photophysical behavior of this compound, including its sensitivity to solvent polarity. instras.comacs.org Studies on various coumarin derivatives have shown that increasing the electron-donating ability of the substituent at the 7-position generally leads to a bathochromic (red) shift in the emission spectrum. mdpi.com Conversely, the introduction of different electron-withdrawing groups at the 3-position can also modulate the photophysical properties. mdpi.com
Targeted Substitutions for Modulating Photophysical Behavior
Specific substitutions at various positions of the coumarin ring allow for precise control over the photophysical properties of this compound and its analogs. The goal of these modifications is often to shift the absorption and emission wavelengths, increase the quantum yield, or introduce sensitivity to specific environmental factors.
Expanding the π-electron system of the coumarin core is one such strategy. This can be achieved by fusing additional aromatic rings to the coumarin skeleton. For example, photochemical cyclization has been used to synthesize coumarins with extended polyaromatic rings, resulting in increased fluorescence quantum yields. rsc.org Another approach involves the introduction of aryl groups at the 6-position via Suzuki cross-coupling reactions, leading to new push-pull coumarins with large Stokes shifts and good quantum efficiencies. nih.govacs.org
The photophysical properties of this compound are known to be highly dependent on the solvent environment. instras.comacs.org In polar solvents, it can exhibit a twisted intramolecular charge transfer (TICT) state, which can lead to a reduction in fluorescence quantum yield. instras.com Targeted substitutions can be used to either promote or inhibit the formation of this TICT state, thereby controlling the fluorescence output in different media.
Molecular Hybridization Strategies Involving this compound Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores or functional moieties into a single molecule, has been employed to create novel coumarin-based compounds with enhanced or new properties. While specific examples directly utilizing the this compound scaffold are not extensively documented in the provided search results, the general strategies applied to other coumarins can be extrapolated.
Coumarin scaffolds have been hybridized with various bioactive molecules, including chalcones, nucleobases, and 1,2,3-triazoles, to develop compounds with potential therapeutic applications. mdpi.commdpi.comsemanticscholar.org For instance, coumarin-chalcone hybrids have been synthesized and evaluated for their biological activities. mdpi.comsemanticscholar.org Similarly, the conjugation of coumarins with nucleobases through a 1,2,3-triazole linker has been explored for the development of anticancer agents. mdpi.com
These hybridization strategies often aim to combine the fluorescent properties of the coumarin moiety with the biological activity of the other component, creating theranostic agents or targeted fluorescent probes. The versatile chemistry of the coumarin ring allows for its incorporation into larger molecular frameworks, offering a platform for the development of multifunctional molecules. researchgate.netnih.gov
Coumarin-Triazole Hybrids
The fusion of coumarin and triazole rings is a prominent strategy in medicinal chemistry to create compounds with a wide range of biological activities. iyte.edu.tr The most prevalent and efficient method for synthesizing these hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacu.edu.in This reaction typically involves the 1,3-dipolar cycloaddition between a coumarin molecule functionalized with an azide (B81097) group and a terminal alkyne, or conversely, an alkyne-modified coumarin and an azide.
The standard reagents for this synthesis include a source of copper(I), often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. iyte.edu.trnih.gov The reaction proceeds under mild conditions, often in aqueous solvent systems, to yield the desired 1,2,3-triazole linked coumarin derivative. iyte.edu.tr For instance, coumarin-1,2,3-triazole hybrids have been successfully synthesized starting from halogenated coumarins or 4-hydroxycoumarin (B602359) derivatives. iyte.edu.tracu.edu.in
Alternative synthetic routes have also been developed. One such method is the palladium-catalyzed Sonogashira cross-coupling reaction, which can be employed to create an alkyne-functionalized coumarin intermediate that subsequently undergoes cycloaddition. nih.govacu.edu.in Researchers have utilized these synthetic strategies to produce a variety of coumarin-triazole conjugates, which have been investigated for potential applications such as anticancer and antidiabetic agents. iyte.edu.trnih.gov
Table 1: Examples of Synthetic Approaches for Coumarin-Triazole Hybrids
| Starting Coumarin Type | Key Reaction | Reagents/Catalysts | Resulting Hybrid Type | Research Area | Source(s) |
|---|---|---|---|---|---|
| Natural Furocoumarin (Peucedanin) | CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | Coumarin-2,3-dihydrofurocoumarin linked via 1,2,3-triazole | Antibacterial | nih.gov |
| 4-Hydroxycoumarin | Multistep synthesis including azide formation | Not specified in detail | α,β-unsaturated carbonyl linked coumarin-triazole hybrids | Anticancer | acu.edu.in |
| Halogenated Coumarins | CuAAC | CuSO₄, Sodium Ascorbate, Sodium Azide | Coumarin-1,2,3-triazole hybrids | General Synthesis | iyte.edu.tr |
| Substituted Salicylaldehyde | Pechmann Condensation followed by functionalization and CuAAC | Diethyl malonate, various reagents | Coumarin-triazole hybrids | Antidiabetic | nih.gov |
Other Hybrid Systems for Enhanced Research Utility
Beyond triazoles, the coumarin scaffold has been integrated with various other heterocyclic and functional groups to create hybrid molecules with unique properties and enhanced utility for research. These hybrid systems are designed to combine the distinct characteristics of each component, leading to multifunctional agents for therapeutic or diagnostic purposes.
Coumarin-Quinone Hybrids: Researchers have synthesized coumarin-quinone hybrids to explore their potential as multifunctional bioactive agents. nih.gov The synthesis of these compounds has led to the evaluation of their antimicrobial activity against strains like Staphylococcus aureus and Candida albicans, as well as their antiproliferative effects on various human cancer cell lines. nih.gov These hybrids often exhibit a dose-dependent effect and show promise as chemoprotective agents by potentially reducing oxidative stress. nih.gov
Coumarin-Furoxan Hybrids: Another significant class of hybrids involves the combination of coumarin with furoxan, a nitric oxide (NO) donor moiety. mdpi.com These hybrids have been investigated for their potent anti-tumor activities, with some demonstrating the ability to overcome multidrug resistance in cancer cells. mdpi.com To improve physicochemical properties such as solubility, structural modifications have been explored, including opening the coumarin lactone ring to create seco-coumarin/furoxan derivatives. mdpi.com This modification was found to not be detrimental to the selective inhibitory activity of the compounds. mdpi.com
Coumarin-Nucleobase Hybrids: The molecular hybridization of coumarins with nucleobases (such as uracil (B121893) and thymine) or xanthines, often linked by a 1,2,3-triazole bridge, has been explored for developing new anticancer agents. mdpi.com These compounds are designed as non-cleavable conjugated pharmacophores, and their in vitro anticancer activity has been evaluated against various human tumor cell lines. mdpi.com
Table 2: Overview of Other Coumarin Hybrid Systems
| Hybrid Partner | Linkage Type | Research Utility / Application | Key Findings | Source(s) |
|---|---|---|---|---|
| Quinone | Amide and Imine | Antimicrobial, Anticancer | Active against various cancer cell lines and microbes; potential chemoprotective agents. | nih.gov |
| Furoxan | Various covalent linkers | Anticancer, Overcoming Multidrug Resistance | Potent antiproliferative activity; NO-releasing properties may contribute to the mechanism. | mdpi.com |
| Nucleobases (Uracil, Thymine) | 1,2,3-Triazole | Anticancer | Some compounds showed notable activity and selectivity against colon carcinoma cells. | mdpi.com |
Advanced Photophysical Characterization and Mechanistic Elucidation of Coumarin 152
Spectroscopic Analysis of Excited States and Transitions
The interaction of Coumarin (B35378) 152 with its solvent environment leads to pronounced changes in its absorption and emission spectra, providing insights into the nature of its excited states and the transitions between them.
The absorption and fluorescence maxima of Coumarin 152 are strongly dependent on the polarity of the solvent. instras.com As the solvent polarity increases, a significant red shift (bathochromic shift) is observed in the fluorescence emission spectrum, while the absorption spectrum shows a less pronounced shift. instras.com This behavior is indicative of a substantial increase in the dipole moment of the molecule upon excitation from the ground state to the first excited singlet state. instras.comresearchgate.net
For instance, in nonpolar solvents like cyclohexane, the absorption maximum is around 390 nm and the emission maximum is approximately 450 nm. In highly polar solvents such as acetonitrile, the emission maximum can shift to as high as 530 nm. instras.com This large solvatochromic shift is a hallmark of 7-aminocoumarin dyes. instras.com The linear correlation between the emission maxima and the solvent polarity function (Δf) further supports the charge transfer character of the excited state. acs.org
| Solvent | Absorption Max (λabs, nm) | Emission Max (λfl, nm) |
| Cyclohexane | 390 | 450 |
| Benzene | 400 | 472 |
| Chloroform | 402 | 490 |
| Ethyl Acetate (B1210297) | 398 | 493 |
| Acetonitrile | 400 | 518 |
| Methanol (B129727) | 402 | 528 |
The Stokes' shift, which is the difference in energy between the absorption and emission maxima, is also highly sensitive to solvent polarity for this compound. instras.com In nonpolar solvents, the Stokes' shifts are unexpectedly lower. instras.comacs.org However, in other solvents, the Stokes' shift correlates linearly with the solvent polarity function, which is characteristic of molecules exhibiting intramolecular charge transfer (ICT) in the excited state. instras.comacs.org
The fluorescence quantum yield (Φf) of this compound shows a complex dependence on solvent polarity. instras.com In lower to medium polarity solvents, the quantum yield is relatively high. instras.com However, in higher polarity solvents (with a solvent polarity function Δf > ~0.2), there is a significant reduction in the fluorescence quantum yield. instras.comacs.org This quenching of fluorescence in polar solvents is a key feature of this compound's photophysics. instras.com
| Solvent | Stokes' Shift (cm-1) | Quantum Yield (Φf) |
| Cyclohexane | 3230 | 0.89 |
| Benzene | 3700 | 0.75 |
| Chloroform | 4410 | 0.52 |
| Ethyl Acetate | 4860 | 0.45 |
| Acetonitrile | 5580 | 0.18 |
| Methanol | 5890 | 0.08 |
Intramolecular Charge Transfer (ICT) Processes in this compound Systems
The photophysical behavior of this compound is largely governed by intramolecular charge transfer (ICT) processes that occur upon photoexcitation.
The primary theoretical framework used to describe the ICT mechanism in this compound and similar 7-aminocoumarins is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netmdpi.com According to this model, upon excitation to the Franck-Condon excited state, the molecule initially exists in a planar or near-planar ICT state. researchgate.net In polar solvents, this emissive ICT state can undergo a conformational change, involving the twisting of the 7-amino group, to form a non-emissive, charge-separated TICT state. researchgate.netmdpi.com This TICT state is stabilized by the polar solvent environment. researchgate.net The formation of this dark TICT state provides an efficient non-radiative decay pathway, leading to the observed fluorescence quenching in polar solvents. researchgate.net
Experimental evidence strongly supports the occurrence of ICT and the formation of a TICT state in this compound. The strong solvent-dependent Stokes' shifts and the decrease in fluorescence quantum yield and lifetime in polar solvents are key indicators. instras.comacs.org Time-resolved fluorescence measurements have shown that the fluorescence lifetime of this compound decreases sharply in highly polar solvents, which is consistent with the opening of a new non-radiative decay channel. instras.com Furthermore, the temperature dependence of the fluorescence quantum yield and lifetime in polar solvents indicates an activated process for the non-radiative decay, which is attributed to the formation of the TICT state. instras.comacs.org
Excited State Dynamics and Non-Radiative Decay Pathways
The excited-state dynamics of this compound are a competition between radiative decay from the ICT state and non-radiative decay pathways. The dominant non-radiative decay pathway in polar solvents is the formation of the TICT state. instras.comresearchgate.net The conversion from the emissive ICT state to the non-emissive TICT state is an activated process, and the energy barrier for this conversion is solvent-dependent. acs.org In protic solvents, solute-solvent hydrogen bonding can further stabilize the TICT state, promoting this non-radiative decay channel. researchgate.net In nonpolar solvents, where the formation of the highly polar TICT state is energetically unfavorable, the primary de-excitation pathway is fluorescence from the ICT state, resulting in high quantum yields. instras.com
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules like this compound. youtube.com This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing direct information about the fluorescence lifetime (τf) of the molecule. youtube.comnih.gov The fluorescence lifetime is a critical parameter as it reflects the average time the molecule spends in the excited state before returning to the ground state through various de-excitation pathways.
For this compound, time-resolved measurements reveal that its fluorescence decay is often complex and can be described by multiexponential decay functions. researchgate.net This complexity indicates the presence of more than one de-excitation pathway or the existence of different excited-state species. For instance, in polar solvents, the fast dynamic shift of the fluorescence band is well-described by solvation dynamics, where the solvent molecules reorient around the excited dye molecule. researchgate.net The fluorescence lifetimes of this compound have been measured in a wide range of solvents, showing significant variation that depends on the solvent's properties. instras.com These lifetime measurements are fundamental to understanding the kinetics of both radiative and non-radiative processes. researchgate.net
Interplay of Radiative and Non-Radiative Transitions
Upon excitation, a this compound molecule in the singlet excited state (S1) can return to the ground state (S0) through two primary competing pathways: radiative and non-radiative transitions. tubitak.gov.tr
Radiative Transition (Fluorescence): The molecule emits a photon. The rate of this process is characterized by the radiative decay rate constant (k_f_).
Non-Radiative Transition: The excitation energy is dissipated as heat to the surroundings without the emission of a photon. This is characterized by the non-radiative decay rate constant (k_nr_).
The fluorescence quantum yield (Φ_f_) and the fluorescence lifetime (τ_f_) are directly related to these rate constants. The interplay between these deactivation processes is highly sensitive to the molecular structure, solvent environment, and temperature. tubitak.gov.tr
In this compound, the excited state has a significant intramolecular charge transfer (ICT) character, where electron density is transferred from the electron-donating 7-dialkylamino group to the electron-withdrawing trifluoromethyl group. acs.orgepa.gov In higher polarity solvents (with a solvent polarity function, Δf, greater than ~0.2), a new, efficient non-radiative de-excitation channel becomes available. instras.comresearchgate.net This channel is attributed to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state. The molecule twists around the C-N bond of the amino group in the excited state, leading to a highly polar, non-planar conformation that facilitates rapid non-radiative decay to the ground state. instras.com This explains the sharp decrease in fluorescence quantum yield and lifetime observed in highly polar solvents. instras.comresearchgate.net The competition between the emissive ICT state and the non-emissive TICT state is a key factor governing the photophysics of this compound. instras.com
Environmental and External Factor Influences on Photophysical Behavior
The photophysical properties of this compound are not intrinsic but are profoundly modulated by external factors such as temperature and the polarity of its solvent environment.
Temperature Dependence of Fluorescence and Lifetime
The fluorescence and lifetime of this compound show a marked dependence on temperature, a phenomenon that becomes particularly pronounced in solvents of higher polarity. acs.orgepa.gov In solvents with a polarity function Δf > ~0.2, both the fluorescence quantum yield (Φ_f_) and the fluorescence lifetime (τ_f_) decrease significantly as the temperature increases. instras.comresearchgate.net This behavior indicates the presence of an activation-controlled non-radiative de-excitation pathway. acs.org
This temperature-dependent non-radiative process is associated with the formation of the TICT state from the ICT state. The transition from the ICT to the TICT state requires surmounting an energy barrier (ΔE_a_). instras.comepa.gov As the temperature increases, more molecules have sufficient thermal energy to overcome this barrier, leading to a more efficient population of the non-fluorescent TICT state and thus a more rapid non-radiative decay. researchgate.net Consequently, the fluorescence intensity and lifetime decrease. researchgate.net
Interestingly, for this compound, the activation barrier (ΔE_a_) for this process increases as the solvent polarity (Δf) increases. instras.comacs.org This is an unusual trend, as for most TICT molecules, the barrier decreases with increasing solvent polarity. This behavior in this compound is rationalized by assuming that the activation barrier arises from the potential energy crossing of the TICT state and the ground state, rather than the more typical crossing between the ICT and TICT states. instras.comacs.org
Polarity Effects of Solvents on Spectral Properties
The solvent environment has a dramatic effect on the absorption and fluorescence properties of this compound, which is a hallmark of molecules that undergo intramolecular charge transfer upon excitation. instras.comnih.gov
The absorption (λ_abs max_) and fluorescence (λ_fl max_) maxima of this compound are strongly dependent on solvent polarity. instras.com As solvent polarity increases, the absorption spectrum shows a slight shift, while the fluorescence spectrum exhibits a significant red shift (a shift to longer wavelengths). This results in a large Stokes' shift (the difference in energy between the absorption and emission maxima), which increases with the solvent polarity function, Δf. instras.comepa.gov This linear correlation indicates that the fluorescent state is highly polar and of an ICT character. researchgate.netacs.org
However, this compound exhibits unusual behavior in both nonpolar (NP) and highly polar solvents. instras.comacs.org
In nonpolar solvents (like hexane and cyclohexane), the Stokes' shifts and fluorescence lifetimes are unexpectedly low, suggesting the fluorescent state has a different, less polar structure in these environments. acs.orgepa.gov
In higher polarity solvents (Δf > ~0.2), there is a sharp reduction in both the fluorescence quantum yield and lifetime. instras.comresearchgate.net As discussed, this is due to the activation of the efficient non-radiative decay channel via the formation of the TICT state. instras.com This drastic reduction in fluorescence efficiency in polar solvents like acetonitrile and methanol is a key characteristic of this compound.
The following tables summarize the photophysical data for this compound in a range of solvents, illustrating the profound effect of solvent polarity.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Polarity Function (Δf) | λ_abs max_ (nm) | λ_fl max_ (nm) |
|---|---|---|---|
| Cyclohexane | 0.001 | 372 | 422 |
| Benzene | 0.002 | 388 | 464 |
| Ethyl Acetate | 0.201 | 389 | 482 |
| Acetonitrile | 0.305 | 391 | 515 |
| Methanol | 0.309 | 394 | 525 |
Table 2: Fluorescence Lifetime and Decay Rate Constants of this compound in Various Solvents
| Solvent | Polarity Function (Δf) | Fluorescence Lifetime (τ_f_) (ns) | Radiative Rate (k_f_) (x 10⁸ s⁻¹) | Non-Radiative Rate (k_nr_) (x 10⁸ s⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 0.001 | 0.62 | 3.23 | 12.9 |
| Benzene | 0.002 | 2.25 | 2.62 | 1.82 |
| Ethyl Acetate | 0.201 | 2.33 | 2.92 | 1.38 |
| Acetonitrile | 0.305 | 0.54 | 1.02 | 17.5 |
| Methanol | 0.309 | 0.29 | 0.69 | 33.8 |
Data for tables compiled from Nad, Kumbhakar, and Pal (2003). instras.com
Computational Chemistry and Theoretical Modeling of Coumarin 152
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
DFT and its time-dependent extension (TD-DFT) are powerful quantum chemical methods widely employed to study the electronic structure, geometry, and spectroscopic properties of molecules like Coumarin (B35378) 152. These methods offer a balance between accuracy and computational cost, making them suitable for investigating complex molecular systems.
DFT calculations are fundamental for determining the most stable molecular geometry of Coumarin 152. Geometry optimization involves finding the minimum energy configuration of the molecule by iteratively adjusting atomic positions. This process is essential for obtaining accurate predictions of other molecular properties. Common DFT functionals such as B3LYP, PBE0, and CAM-B3LYP, in conjunction with various basis sets (e.g., 6-31G*, 6-311G**, 6-311++G(d,p)), have been utilized for these optimizations unica.itijres.orgrsc.orgcore.ac.uk. The adequacy of these methods has been proven for predicting conformational behavior and geometry parameters of coumarin derivatives core.ac.uk.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structures represent true minima on the potential energy surface (PES) by checking for the absence of imaginary frequencies rsc.org. These calculations also yield predicted vibrational spectra, which can be compared with experimental Infrared (IR) and Raman spectra. While DFT often overestimates experimental vibrational frequencies, the use of scaling factors can improve the agreement, demonstrating the reliability of the computational approach for spectral assignments unica.itijres.org.
| Property Calculated | Method (Functional/Basis Set) | Key Finding | Reference(s) |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized structures represent minima on the PES; adequate for conformational behavior. | unica.itrsc.orgcore.ac.uk |
| Vibrational Spectra | DFT (e.g., B3LYP/6-311G**) | Good correlation with experimental IR spectra; frequencies may overestimate experimental values. | unica.itijres.orgcore.ac.uk |
| Electronic Structure | DFT (e.g., AM1) | Investigated electronic structure of coumarins. | acs.org |
TD-DFT is specifically applied to investigate the electronic transitions responsible for this compound's absorption and emission properties. This method allows for the calculation of excitation energies to various electronic states (e.g., S1, S2), ground and excited-state dipole moments, and ionization potentials acs.orgresearchgate.netclaremont.edu. Studies have shown that TD-DFT provides excellent agreement with experimental vertical excitation energies for coumarins acs.orgresearchgate.netclaremont.edu.
The transition to excited states often results in a significant increase in the molecule's dipole moment, making the excited state more polar than the ground state acs.orgresearchgate.netscientific.net. This change in dipole moment is a key factor contributing to the solvatochromic shifts observed in coumarin dyes acs.org. Furthermore, TD-DFT can be used to model phenomena like Twisted Intramolecular Charge Transfer (TICT), which influences the photophysical behavior of coumarins in different solvent environments researchgate.net. The choice of functional and basis set can impact the accuracy of these predictions, with range-separated hybrids like CAM-B3LYP showing promise for describing electronic transitions rsc.orgresearchgate.net.
| Property Calculated | Method (Functional/Basis Set) | Key Finding | Reference(s) |
| Excitation Energies (S1, S2) | TD-DFT (e.g., PBE0, CAM-B3LYP) | Good agreement with experimental vertical excitation energies; S2 state typically above S1. | acs.orgresearchgate.netclaremont.edu |
| Dipole Moments (Ground/Excited) | TD-DFT | Excited state dipole moments are larger than ground state moments; good agreement for dipole moment change (Δμ) with experimental estimates. | acs.orgresearchgate.netclaremont.eduscientific.net |
| Solvent Effects on Electronic Props | TD-DFT (e.g., cLR-SMD, LR-SMD) | Polar solvents increase hyperpolarizability (β); affects excitation/emission energies. | researchgate.net |
| Vibronic Spectra | TD-DFT (FCHT) | Computed vibronic spectra for S0 → S1 transitions. | rsc.org |
Molecular Dynamics (MD) Simulations in Complex Environments
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of this compound in complex environments, such as biological membranes, and understanding its interactions with solvent molecules.
MD simulations, often coupled with experimental techniques like time-resolved fluorescence emission, have been used to investigate the partitioning of this compound into model lipid membranes researchgate.netacs.orgacs.orgnih.gov. These studies reveal that C152 partitioning into membranes is generally energetically favorable researchgate.net. The extent of partitioning and the driving forces are influenced by the lipid composition and temperature. For instance, partitioning into phosphatidylcholine (PC) lipid bilayers composed of varying alkyl chain lengths (DLPC, DMPC, DPPC) shows that partitioning forces increase with longer chains acs.org.
Studies on binary mixtures indicate that partitioning into DLPC/DMPC mixtures behaves nearly ideally, reflecting contributions from individual lipid components nih.gov. In contrast, mixtures of DMPC and phosphatidylethanolamine (B1630911) (DMPE) exhibit non-ideal behavior, with enhanced partitioning near the lipid phase transition temperature nih.gov. Importantly, C152 shows minimal partitioning into pure DMPE membranes, with the majority remaining in the aqueous buffer nih.gov. When C152 is in the gel phase of a membrane, partitioning is thermoneutral and entropically favored, while exsolvation from the membrane is enthalpically driven but entropically unfavorable. Relatively little C152 partitions into the hydrophobic core of the membrane, suggesting its primary location is within or near the lipid headgroup regions acs.org.
| Lipid System | Simulation Method | Partitioning Behavior | Key Finding | Reference(s) |
| DMPC Vesicles | Time-resolved fluorescence | Quantified partitioning; uptake near melting temperature (Tm). | Energetically favorable partitioning. | researchgate.netacs.org |
| DLPC/DMPC Mixtures | Time-resolved fluorescence | Nearly ideal partitioning. | Reflects contributions from partitioning into pure DLPC and DMPC vesicles. | nih.gov |
| DMPC/DMPE Mixtures | Time-resolved fluorescence | Non-ideal partitioning; enhanced near Tm. | Origin of enhanced partitioning near Tm remains uncertain. | nih.gov |
| DPPC Bilayers | MD Simulation | Temperature-dependent partitioning; partitioning in gel phase is thermoneutral. | Exsolvation from membrane is enthalpically driven but entropically unfavorable; minimal partitioning into hydrophobic core. Forces increase with chain length. | acs.orgacs.orgsemanticscholar.org |
| Pure DMPE Vesicles | Time-resolved fluorescence | Minimal partitioning. | Majority of solute remains in the aqueous buffer. | nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR methodologies establish quantitative relationships between the chemical structure of molecules and their biological activities or physicochemical properties, respectively. While specific QSAR/QSPR studies focused solely on this compound might be limited, these methods are extensively applied to coumarin derivatives, providing valuable insights applicable to C152.
QSAR studies on coumarin derivatives have explored their activity against various targets, such as plant pathogenic fungi or enzymes like histone deacetylases (HDACs) mdpi.comresearchgate.netresearchgate.net. These studies often identify key structural features that correlate with activity. For instance, electron-withdrawing groups at specific positions can enhance activity, while hydrophobic substituents or halogens might increase inhibition mdpi.comresearchgate.net. QSPR studies, on the other hand, focus on predicting physicochemical properties using descriptors like topological indices (e.g., valence connectivity index) or molecular properties bjbms.orgacs.org. The reliability of these models is often assessed through external validation metrics like R² and Q² researchgate.netresearchgate.netacs.org.
| Target Property/Activity | Class of Coumarins Studied | Key Structural Features/Descriptors Identified | Example Statistical Metrics | Reference(s) |
| Antifungal Activity | 35 Coumarin Derivatives | Esters at C-5 position > hydroxyl; electron-withdrawing groups at C-3 promote activity. | SAR analysis, R² | mdpi.comresearchgate.net |
| HDAC Inhibition | Coumarin-based benzamides | Developed specific QSAR models (CoMFA, CoMSIA, HQSAR). | q²=0.728, rpred²=0.685 (CoMFA) | researchgate.net |
| Bioactivity/Properties | 4-arylaminocoumarins | Physicochemical properties, topological indices (e.g., valence connectivity index). | Best QSPR models using specific indices. | bjbms.org |
Compound List:
this compound (C152)
Coumarin 102 (C102)
Coumarin 151 (C151)
Coumarin 153 (C153)
Coumarin 343 (C343)
Coumarin 314
Prodan
2-MPBC (1-(2-Methoxy-phenoxymethyl)-benzo[f]chromen-3-one)
3-MPBC (1-(3-Methoxy-phenoxymethyl)–benzo[f]chromen-3-one)
Cresyl violet
Coumarin-based benzamides
4-arylaminocoumarins
Coumarin-pyrimidine hybrid compounds
Mechanistic Investigations of Coumarin 152 in Biological and Biochemical Contexts
Enzymatic Biotransformation and Metabolic Pathways
Cytochrome P450-Mediated Metabolism of Coumarin (B35378) 152
Coumarin 152 (C152) is metabolized by multiple cytochrome P450 (CYP) species in human liver microsomes (HLM). Studies indicate that C152 is a substrate for CYP2B6, CYP3A4, CYP3A5, CYP2C19, CYP1A2, CYP2C9, and CYP2C8, with CYP2B6 exhibiting the highest turnover rate. nih.govtandfonline.comresearchgate.nettandfonline.com The affinities of CYP3A5, CYP2C9, and CYP2C8 for C152 are noted to be lower compared to other enzymes. nih.govtandfonline.comresearchgate.nettandfonline.com
Interestingly, research has revealed a significant "nonadditivity" in the metabolism of C152 by the cytochrome P450 ensemble. This means that the combined metabolic activity of individual P450 species does not simply sum up to the observed metabolism in a mixed system. nih.govtandfonline.comresearchgate.nettandfonline.comnih.gov Predictive models based on additivity suggested CYP3A4, CYP2B6, and CYP2C19 would contribute 84%, 8%, and 0.2% to C152 metabolism, respectively. However, inhibitory analyses identified CYP2C19 as the principal metabolizing enzyme, contradicting these additive predictions. nih.govtandfonline.comresearchgate.nettandfonline.comnih.gov This highlights the complexity of predicting P450-mediated drug metabolism based solely on individual enzyme activities and the importance of considering interactions within the enzyme ensemble.
Identification and Characterization of Metabolites
The primary metabolic pathway for this compound involves N-demethylation. nih.gov Scanning fluorescence spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to characterize these metabolic products. researchgate.netnih.gov The major identified metabolites include 7-Methylamino-4-trifluoromethylcoumarin (Desmethyl-Coumarin 152, DC152) and 7-amino-4-trifluoromethylcoumarin (Coumarin 151, C151). nih.gov The fluorescence properties of C152 and its metabolite C151 are well-documented, with C152 exhibiting a fluorescence emission maximum typically between 504–515 nm, depending on solvent polarity. nih.gov
Interactions with Biomolecular Structures
Binding Studies with Serum Albumins (e.g., Human Serum Albumin)
This compound (C152) has been extensively studied for its binding interactions with human serum albumin (HSA). researchgate.netresearchgate.netnih.govmdpi.comnih.gov Fluorescence spectroscopy, including Förster resonance energy transfer (FRET) and molecular docking studies, indicate that C152 binds to the digitoxin (B75463) binding site in domain III of HSA. researchgate.net The binding affinity of C152 to HSA is influenced by temperature; it remains relatively stable up to 298 K (approximately 25 °C) but decreases with increasing temperature. researchgate.net Thermodynamic parameters suggest that at lower temperatures, strong electrostatic and hydrophobic interactions are involved, while at higher temperatures, hydrogen bonding becomes predominant. researchgate.net
Studies have shown that C152 acts as a quencher of HSA's intrinsic fluorescence upon binding. nih.gov The binding constant for C152 with HSA has been reported, with values varying depending on the experimental methodology. For instance, one study reported a binding constant calculated at the single molecular level that matched ensemble average measurements, indicating consistent binding probability. researchgate.net Another study estimated the binding constant for C152 to bovine serum albumin (BSA) to be 0.23 x 10⁵ M⁻¹, noting that BSA binding characteristics are similar to HSA. researchgate.net These interactions are crucial for understanding the transport and distribution of C152 in biological systems.
Partitioning Behavior in Model Biological Membranes
The partitioning behavior of this compound (C152) in model biological membranes, specifically phospholipid vesicles, has been investigated using time-resolved fluorescence emission. researchgate.netnih.govacs.orgacs.orgacs.org C152 exhibits temperature-dependent partitioning, with its affinity for lipid bilayers being influenced by the membrane's phase state. researchgate.netnih.govacs.orgacs.orgacs.org
When the lipid bilayer is in its rigid gel state, C152 remains predominantly in the aqueous buffer. researchgate.netnih.govacs.orgacs.org Upon melting to the liquid crystalline state, C152 shows an increased tendency to accommodate within a polar region associated with the lipid headgroups. researchgate.netnih.govacs.orgacs.org Notably, C152 shows little affinity for the hydrophobic interior of the membrane across a range of temperatures. researchgate.netnih.govacs.orgacs.org Above approximately 50 °C, C152 begins to exsolvate from the membrane back into the buffer, a process that is enthalpically driven but entropically unfavorable. researchgate.netnih.govacs.org The magnitude of C152's partitioning into membranes systematically increases with the alkyl chain length of the phospholipids (B1166683) (e.g., DLPC < DMPC < DPPC), attributed to differences in surface area per lipid during phase transitions. researchgate.netacs.org
The calculated octanol-water partition coefficient (log P) for C152 (log P = 2.7) predicts a significant partition enrichment into lipid membranes, suggesting energetically favorable partitioning. researchgate.netacs.orgnih.gov However, experimental observations highlight that while C152 does partition into polar regions of the membrane, its affinity for the hydrophobic core is limited, illustrating the limitations of using bulk log P values to predict partitioning in complex membrane systems. researchgate.netacs.orgnih.gov
Fundamental Mechanisms of Action in Biological Systems (General Coumarins)
Coumarins, as a class, are known for a broad spectrum of biological activities and mechanisms of action. While specific detailed mechanisms for this compound in isolation are not extensively detailed in the provided search results, general coumarin mechanisms include:
Antioxidant Activity: Many coumarin derivatives possess free radical scavenging effects, contributing to their antioxidant properties. researchgate.netmdpi.comnih.gov
Enzyme Inhibition: Coumarins can interact with various enzymes through non-covalent interactions, influencing their activity. scirp.orgsciopen.com
Modulation of Cellular Processes: Coumarins can influence cellular proliferation, cell cycle progression, and induce apoptosis in cancer cells. mdpi.com They can also modulate oxidative stress and affect angiogenesis and metastasis. mdpi.com
Interactions with Biomolecules: The structural diversity of coumarins allows them to interact with various biomolecules, including proteins like serum albumin, influencing their transport and distribution. researchgate.netresearchgate.netnih.govmdpi.comnih.gov
These general mechanisms provide a framework for understanding the potential biological roles of coumarin derivatives, including this compound, within complex biological systems.
Mechanisms in Photodynamic Therapy Research
Photodynamic Therapy (PDT) is a treatment modality that utilizes a photosensitizer (PS), light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS), which in turn induce cell death mdpi.comrsc.org. Coumarin derivatives have emerged as promising photosensitizers due to their inherent photophysical properties, including strong absorption and efficient generation of singlet oxygen (1O₂) mdpi.comresearchgate.netfrontiersin.org. This compound, identified by its photophysical characteristics, is studied in contexts relevant to its potential as a photosensitizer researchgate.netinstras.com.
This compound as a Photosensitizer
Coumarin dyes, including this compound, possess favorable photophysical properties that make them suitable for research as photosensitizers researchgate.netinstras.com. These properties are crucial for their activation by light, a prerequisite for PDT. Specifically, coumarin-based compounds are known for their ability to absorb light and undergo intersystem crossing (ISC) to a triplet state, which then interacts with molecular oxygen mdpi.commdpi.com. This interaction is the basis for ROS generation, the cytotoxic effectors in PDT mdpi.comrsc.org. Certain coumarin derivatives, such as COUPY conjugates, have been engineered to target mitochondria, enhancing their photodynamic effects and leading to selective cancer cell elimination mdpi.comresearchgate.net. While direct studies on this compound as a photosensitizer in PDT are limited in the reviewed literature, its classification as a coumarin dye with characterized photophysical properties positions it within the scope of PDT research researchgate.netinstras.com.
ROS Generation and Cell Death Pathways in PDT
Upon light activation, photosensitizers like coumarin derivatives generate ROS, primarily singlet oxygen (1O₂) via Type II mechanisms, or free radicals via Type I mechanisms mdpi.comrsc.org. These ROS are highly reactive and cause oxidative damage to cellular components, leading to cell death through pathways such as apoptosis, necrosis, or autophagy mdpi.comrsc.org. The efficiency of ROS production, particularly singlet oxygen yield, is a key parameter for evaluating photosensitizer efficacy mdpi.com. Research indicates that coumarin-based photosensitizers can effectively generate ROS, contributing to their therapeutic potential in PDT mdpi.comresearchgate.net.
General Principles of Coumarin Interaction with Cellular Pathways
Beyond their role in PDT, coumarins exhibit a broad spectrum of interactions with cellular pathways, contributing to their anticancer and other pharmacological activities. These mechanisms often involve the induction of programmed cell death, inhibition of cell proliferation, and modulation of cellular redox balance.
Apoptosis Induction Mechanisms
Coumarins are well-documented inducers of apoptosis, or programmed cell death, in various cancer cell lines mdpi.comfrontiersin.orgnih.govnih.govnih.govsci-hub.se. This process is often mediated through intrinsic or extrinsic apoptotic pathways.
Mitochondrial Pathway: Many coumarin derivatives destabilize the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates caspase-3, initiating a cascade of events leading to cell dismantling mdpi.comnih.govnih.govnih.gov. This pathway is also associated with alterations in the expression of Bcl-2 family proteins, where pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 and Bcl-xL are downregulated frontiersin.orgnih.govnih.govnih.gov.
Death Receptor Pathway: Some coumarins can engage death receptors on the cell surface, triggering extrinsic apoptotic signaling cascades nih.gov.
Cell Cycle Regulation and Apoptosis: Induction of cell cycle arrest, particularly at the G1 or G2/M phases, can also contribute to apoptosis by preventing cell division and allowing time for apoptotic pathways to be activated mdpi.comnih.govsci-hub.se.
Cell Proliferation Inhibition and Cell Cycle Arrest
A significant mechanism by which coumarins exert their effects is by inhibiting cancer cell proliferation and arresting the cell cycle mdpi.comfrontiersin.orgnih.govnih.govsci-hub.seresearchgate.net. This cytostatic effect prevents uncontrolled cell division, a hallmark of cancer.
Cell Cycle Arrest: Coumarins have been shown to induce cell cycle arrest at various phases, including G0/G1, G1/S, and G2/M mdpi.comfrontiersin.orgnih.govnih.govsci-hub.seresearchgate.net. This arrest is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21) mdpi.comnih.govsci-hub.se. For instance, coumarin and 7-hydroxycoumarin have been observed to induce G1 phase arrest in lung carcinoma and HeLa cells, consistent with their cytostatic effects nih.govresearchgate.net.
Targeting Signaling Pathways: Coumarins can also inhibit key signaling pathways that promote cell proliferation, such as the PI3K/Akt/mTOR and MAPK pathways frontiersin.orgnih.gov. By disrupting these pathways, coumarins reduce cell growth and survival signals.
Modulation of Oxidative Stress
Coumarins exhibit a dual role in modulating oxidative stress, acting as both antioxidants and, under certain conditions, pro-oxidants.
Antioxidant Activity: Many coumarin derivatives possess antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage nih.govnih.goviapchem.orgmdpi.commdpi.com. They can also inhibit lipid peroxidation and modulate pathways like Keap1/Nrf2/ARE, which are critical for cellular defense against oxidative stress nih.govnih.gov.
Pro-oxidant Activity: Conversely, at higher concentrations, some coumarins can induce oxidative stress by increasing ROS generation. This controlled elevation in ROS can trigger apoptosis in cancer cells rsc.orgmdpi.comnih.govca.govmdpi.com. This pro-oxidant effect is a mechanism through which coumarins can exert their cytotoxic effects.
Impact on Immune System Pathways
While the primary focus of coumarin research in cancer therapy centers on direct cellular effects, some studies indicate an influence on the immune system as part of their broader anticancer activity researchgate.netnih.gov. Furthermore, coumarins have been investigated for their immunomodulatory effects in autoimmune diseases, demonstrating an ability to regulate immune cells and cytokines via various signaling pathways, including NF-κB, Keap1/Nrf2, and MAPKs researchgate.net. This suggests a potential for coumarins to interact with immune system components, although specific mechanisms related to this compound in this context require further elucidation.
Compound List
Coumarin
this compound (C152)
Coumarin 481 (C481)
Coumarin 6
COUPY derivatives
7-hydroxycoumarin (7-HC)
Scopoletin
Umbelliferone
Esculetin
Osthole
Auraptene
Praeruptorin
Pulchrin A
4-Hydroxycoumarin (B602359) (4-HC)
Daphnetin (7,8-dihydroxy-coumarin)
5,8-dihydroxycoumarin (5,8-DHC)
Troxerutin
Psoralidin
Dicoumarol
Warfarin
TCHs (triphenylethylene-coumarin hybrids)
Coumarin-isoxazole hybrids
Coumarin-pyridine hybrids
Coumarin-quinone hybrids
Coumarin sulfonamide hybrids
Chitosan derivatives containing coumarin nucleus
Benzopyrone
Furanocoumarins
Dihydrofuranocoumarins
Phenylcoumarins
Pyranocoumarins
Biscoumarins
Hypericin
Rose bengal
Erythrosine B
Fluorescein
Zinc phthalocyanine (B1677752)
Magnesium-Pc
Advanced Research Applications of Coumarin 152 in Scientific Technologies
Development of Fluorescent Probes for Specific Analyte Detection
Coumarin (B35378) 152 and its derivatives serve as vital fluorescent probes, enabling the sensitive and selective detection of various analytes. Their fluorescence characteristics can be modulated by changes in their local environment, making them responsive indicators for chemical and biological processes nih.govrsc.org.
Sensing Mechanisms for Metal Ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺)
Coumarin-based compounds, including derivatives designed from the coumarin scaffold, are extensively employed as fluorescent probes for metal ions due to their tunable size, hydrophobicity, and chelation capabilities rsc.org. These probes typically operate through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster/Fluorescence Resonance Energy Transfer (FRET), where the binding of a metal ion alters the electronic structure of the probe, leading to a change in fluorescence intensity or wavelength rsc.orgacs.orgrsc.orgniscair.res.in.
For instance, coumarin derivatives have been synthesized to selectively detect Fe³⁺ and Cu²⁺ ions. These probes often incorporate electron-donating groups at the 6 or 7 positions and electron-withdrawing groups at the 3 or 4 positions to facilitate ICT mechanisms niscair.res.in. Studies have shown that specific coumarin derivatives can exhibit a "turn-off" fluorescence response upon binding with Cu²⁺, with detection limits in the nanomolar range semanticscholar.org. Similarly, probes have been developed for Hg²⁺ detection, demonstrating high sensitivity and selectivity, even at concentrations below regulatory limits for drinking water rsc.org. While Coumarin 152 itself is not explicitly detailed as a sensor for these specific ions in the provided snippets, its structural basis and general coumarin properties indicate its potential as a core fluorophore for developing such sensing systems chemimpex.com.
Probes for pH Variations and Environmental Changes
The fluorescence of coumarin derivatives is highly sensitive to their local environment, including pH, polarity, and microviscosity nih.govrsc.orgrsc.org. This sensitivity allows them to function as probes for monitoring environmental changes. For example, some coumarin probes exhibit reversible fluorescence intensity changes across a specific pH range, enabling real-time pH monitoring rsc.org. Coumarin derivatives can also indicate environmental polarity; for instance, some show fluorescence in less polar environments while remaining non-fluorescent in water, making them useful for reflecting biochemical processes within cells rsc.orgrsc.org. This compound's sensitivity to environmental changes makes it a valuable tool in analytical chemistry for detecting pH variations chemimpex.com.
Applications in Biological Imaging and Cellular Process Visualization
This compound is widely utilized as a fluorescent dye in biological imaging, facilitating the visualization of cellular structures and processes with high clarity chemimpex.com. Its strong fluorescence properties allow researchers to track cellular events, monitor enzyme activities, and study protein interactions chemimpex.com. Coumarin derivatives are employed as fluorescent probes to label biomolecules, aiding in the real-time visualization of cellular processes rsc.org. While coumarins can sometimes overlap with autofluorescence signals in cellular imaging due to their short-wavelength excitation, their inherent brightness and photostability are advantageous for many applications . This compound's stability and solubility in organic solvents further enhance its utility in biological applications chemimpex.com.
Multi-Analyte Sensing Systems and Logic Gates
The development of molecular logic gates and multi-analyte sensing systems represents an advanced application of fluorescent probes, including coumarin-based compounds frontiersin.orgrsc.orgnih.gov. These systems are designed to perform logical operations based on the presence of multiple analytes, yielding a specific optical output, such as a change in fluorescence frontiersin.orgmdpi.com. Coumarin derivatives have been incorporated into such systems, acting as fluorophores that respond to the presence of specific ions or molecules through various sensing mechanisms frontiersin.orgmdpi.com. For example, coumarin-based probes have been designed as "AND" logic gates for the simultaneous detection of multiple analytes, such as peroxynitrite and biological thiols, or metal ions like Fe³⁺, Na⁺, and H⁺ frontiersin.orgnih.gov. These complex systems leverage the tunable photophysical properties of coumarins to create sophisticated molecular tools for detecting and discriminating between multiple chemical species.
Optimization as Laser Dyes for Scientific Instrumentation
This compound is recognized for its utility as a laser dye, contributing to the efficiency and output of laser systems chemimpex.comscbt.com. Coumarin dyes, in general, are known for their ability to emit light efficiently when excited by specific wavelengths, making them suitable for dye lasers azooptics.com.
Performance Characteristics in Dye Lasers
Coumarin dyes are widely employed in the development of laser technologies, particularly in dye lasers, where they produce high-energy laser emissions across various wavelengths azooptics.com. This compound, also known as Coumarin 485, is listed among commercial coumarin laser dyes azooptics.commeetoptics.com. These dyes are typically pumped by flash lamps or other lasers and can operate in the blue-green region of the spectrum azooptics.com. While coumarin dye lasers offer advantages, they can exhibit limitations such as low photostability and degradation under laser light, which can lead to undesired effects azooptics.com. Research has explored the photophysical properties of this compound, noting its fluorescence quantum yields and lifetimes, and investigating its behavior in different solvent polarities, which can influence its performance as a laser dye researchgate.netacs.org. Specifically, this compound has been utilized in Nd:YAG laser-pumped dye lasers, achieving a conversion efficiency of 15% at a dye concentration of 0.3 g/L when pumped at 355 nm in ethanol (B145695) meetoptics.com.
Compound List
this compound
7-(Dimethylamino)-4-(trifluoromethyl)coumarin
Coumarin 485
7-hydroxycoumarin
Coumarin 480
Coumarin 500
Coumarin 461
Coumarin 523
Coumarin 153
Coumarin 515
Coumarin 504
Coumarin 521
Coumarin 504T
Coumarin 521T-1
Coumarin 102
Coumarin 466
Coumarin 2
Coumarin 4
Coumarin 152A
Coumarin 522
Coumarin 120
7-methoxycoumarin (B196161) (7MC)
7-aminocoumarins
7-alkoxycoumarins
Coumarin 481
3-Amino-7-hydroxy-2H-chromen-2-one (AHC)
GSH-ABAH
JEG-CAB
JEG-CAN
ROS-AHC
Rhodamine
Fluorescein
Anthocyanins
Naphthalene amide
BODIPY
Quinoline
3CBD
3CQD
Photostability and Degradation in Laser Environments
Research has investigated the influence of solvent polarity and temperature on the photophysical properties of this compound and related dyes, such as Coumarin 481. Studies indicate that in nonpolar solvents, this compound exhibits lower Stokes' shifts and fluorescence lifetimes compared to expectations researchgate.netinstras.com. Furthermore, the behavior of this compound at interfaces, such as the silica (B1680970)/methanol (B129727) interface, has been examined, with findings suggesting that the silica surface can inhibit certain fast, non-radiative decay pathways of C152 researchgate.net. While specific quantitative data on degradation rates under various laser conditions for C152 is complex and context-dependent, the general understanding is that its photostability is a critical factor to consider in high-intensity light applications azooptics.comias.ac.in.
Applications in Fast Photochemical Reaction Studies
Coumarin dye lasers, capable of producing short, high-energy pulses, are instrumental in the study of fast photochemical reactions azooptics.com. This compound, as a member of this class, finds application in these studies by enabling researchers to probe reaction kinetics with high temporal resolution. Investigations into the excited-state electron transfer (ET) reactions of this compound in various electron-donating solvents have been conducted using time-resolved fluorescence measurements rsc.org. These studies often employ a rate distribution approach to analyze the competition between different reaction mechanisms. This method allows for a detailed understanding of how reaction rates evolve over time, providing insights into complex photochemical processes that occur on picosecond to nanosecond timescales rsc.org. The ability to precisely control excitation and observe rapid molecular events makes this compound a valuable tool for dissecting the mechanisms of photochemistry.
Research in Advanced Materials Science
The unique photophysical and photochemical properties of coumarin derivatives, including this compound, make them attractive components for the development of advanced materials with tailored functionalities. Their ability to undergo reversible photochemical reactions, such as photodimerization, and their fluorescent characteristics are leveraged in creating smart polymers, nanocomposites, and other functional materials.
Integration into Nanocomposites and Polymers
Coumarin moieties have been successfully integrated into a wide array of polymer architectures, including polyethers, polyacrylates, polyesters, silicones, and polyurethanes nih.govmdpi.com. This integration can occur by incorporating coumarin groups into the polymer backbone or as pendant side chains nih.govmdpi.com. The photochemical reactivity of coumarin groups, particularly their [2πs + 2πs] cycloaddition reaction upon UV irradiation, is a key feature exploited in materials science. This reaction allows for photo-induced crosslinking, which can impart self-healing properties, shape-memory capabilities, and reversible network formation to polymers mdpi.comnih.gov.
Furthermore, coumarin derivatives are being integrated into nanocomposite materials. For instance, coumarin-functionalized polymers have been coated onto modified silica nanoparticles to create multifunctional nanovehicles for applications such as controlled drug release, triggered by near-infrared (NIR) light via a two-photon process rsc.org. The incorporation of coumarin units into polymers can also enhance their fluorescence, making them suitable for use as fluorescent probes in sensors or for damage monitoring in materials under UV stress nih.govnih.gov. The precise control over material properties through photochemical means makes coumarin-containing polymers and nanocomposites a vibrant area of research.
Non-linear Optical Properties Investigations
Coumarin derivatives are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, optical limiting, and data storage researchgate.netnih.govias.ac.in. These properties arise from the molecule's ability to modify the intensity of light passing through it in a non-linear fashion. Investigations often involve techniques like the Z-scan method to characterize NLO absorption, such as reverse saturable absorption, which is often attributed to two-photon absorption processes nih.gov.
Computational methods, including Density Functional Theory (DFT) and time-dependent DFT (TDDFT), are extensively used to study the NLO properties of coumarin derivatives. These studies analyze parameters such as hyperpolarizability (α0, β0) and charge transfer characteristics, which are directly related to a molecule's NLO response ias.ac.inresearchgate.net. For example, research has shown that specific structural modifications, such as increasing bond length alternation and bond order alternation, can lead to enhanced NLO responses in coumarin dyes ias.ac.in. The presence of donor-acceptor π-conjugated systems within coumarin structures contributes to intramolecular charge transfer (ICT) upon excitation, a phenomenon that enhances their NLO activity researchgate.netresearchgate.net. These investigations aim to design and synthesize coumarin-based materials with optimized NLO performance for advanced photonic devices.
Environmental Research on Coumarin 152 and Coumarin Biodegradation
Microbial Degradation Pathways and Mechanisms
Microorganisms, particularly bacteria and fungi, play a significant role in the breakdown of organic compounds in the environment. Several species have been identified that can utilize coumarin (B35378) as a sole carbon source, effectively mineralizing it into simpler, less harmful substances.
Bacteria from the genus Pseudomonas are well-documented for their ability to degrade a wide variety of aromatic compounds, including coumarin. nih.govresearchgate.netnih.govasm.orgconsensus.app Strains such as Pseudomonas putida and Pseudomonas sp. have been isolated from soil and shown to efficiently metabolize coumarin. nih.govekb.eg
The primary metabolic pathway for coumarin degradation in Pseudomonas sp. initiates with the reduction of the C3-C4 double bond to form dihydrocoumarin (B191007). nih.gov This is followed by the hydrolytic cleavage of the lactone ring, yielding melilotic acid (3-(2-hydroxyphenyl)propionic acid). Subsequently, melilotic acid is hydroxylated to produce 2,3-dihydroxyphenylpropionic acid, which then enters central metabolic pathways for further degradation. researchgate.netnih.gov Key enzymes in this pathway include NAD(P)H-dependent reductases and hydrolases. nih.govasm.org
Research has demonstrated the high efficiency of certain Pseudomonas strains in coumarin degradation. For instance, Pseudomonas putida HSM-C2 has been shown to degrade 99.83% of a 1 g/L coumarin solution within 24 hours under optimal conditions. nih.gov Another strain, Pseudomonas sp. NyZ480, can completely remove 0.5 mM of coumarin within 4 hours. researchgate.netnih.gov
Table 1: Bacterial Degradation of Coumarin by Pseudomonas sp.
| Bacterial Strain | Key Metabolic Intermediates | Degradation Efficiency | Key Enzymes |
|---|---|---|---|
| Pseudomonas putida HSM-C2 | Dihydrocoumarin | 99.83% of 1 g/L in 24 hours | Reductases, Hydrolases |
| Pseudomonas sp. NyZ480 | Dihydrocoumarin, Melilotic acid, 3-(2,3-dihydroxyphenyl)propionate | Complete removal of 0.5 mM in 4 hours | NAD(P)H-dependent reductase, Hydrolases (CouB1, CouB2), Monooxygenase (CouC) |
Fungi are also significant contributors to the biodegradation of coumarins in the environment. ingentaconnect.commdpi.comnih.gov Various fungal species, including those from the genera Aspergillus, Fusarium, Lasiodiplodia, and Botrytis, have been shown to metabolize coumarin through different pathways. hu.edu.joresearchgate.netresearchgate.netijcmas.com Common reactions catalyzed by filamentous fungi include the opening of the lactone ring, reduction of the C3-C4 double bond, and hydroxylation of the aromatic ring. ingentaconnect.comresearchgate.net
For example, phytopathogenic fungi such as Lasiodiplodia spp., Botrytis spp., and Fusarium spp. can transform coumarin into dihydrocoumarin and 3-(2-hydroxyphenyl) propanoic acid. hu.edu.jo This involves hydrogenation of the carbon-carbon double bond and subsequent opening of the lactone system. hu.edu.jo In studies with Lasiodiplodia spp., approximately 94% of coumarin was modified within six days, with 3-(2-hydroxyphenyl)propanoic acid being a major product. hu.edu.jo
Aspergillus niger exhibits divergent catabolic pathways for coumarin. After an initial reduction to dihydrocoumarin, one pathway involves the opening of the lactone moiety, while another pathway leads to the hydroxylation of the aromatic ring. researchgate.net
Table 2: Fungal Degradation of Coumarin
| Fungal Genus/Species | Key Metabolic Intermediates | Primary Degradation Reactions |
|---|---|---|
| Aspergillus | Dihydrocoumarin, Hydroxylated dihydrocoumarins | Reduction, Lactone ring opening, Hydroxylation |
| Lasiodiplodia | Dihydrocoumarin, 3-(2-hydroxyphenyl)propanoic acid | Hydrogenation, Lactone ring opening |
| Botrytis | Dihydrocoumarin, 3-(2-hydroxyphenyl)propanoic acid | Hydrogenation, Lactone ring opening |
| Fusarium | Dihydrocoumarin, 3-(2-hydroxyphenyl)propanoic acid | Hydrogenation, Lactone ring opening |
Advanced Analytical Methodologies for Coumarin 152 Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for isolating Coumarin (B35378) 152 from complex matrices and accurately measuring its concentration. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of coumarin compounds. chromatographyonline.comrsc.org It offers excellent resolution and reproducibility for both qualitative and quantitative purposes. For the analysis of Coumarin 152 and its derivatives, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. rsc.orgresearchgate.net
The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with different polarities. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, set at a wavelength where this compound exhibits strong absorbance. rsc.orgvup.sk The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis time by using columns with smaller particle sizes. vup.sk
Table 1: Representative HPLC Conditions for Coumarin Analysis
| Parameter | Condition | Source(s) |
| Column | Octadecyl (C18) or Octyl (C8) silica (B1680970) | rsc.orgnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1-0.5% acid like acetic or formic acid) | chromatographyonline.comrsc.org |
| Flow Rate | 0.8 - 1.0 mL/min | chromatographyonline.comnih.gov |
| Detection | UV/PDA at ~280 nm or ~320-330 nm | nih.govnih.gov |
| Column Temp. | 30 °C | nih.govvup.sk |
For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.comresearchgate.net This hyphenated technique is particularly powerful for identifying and quantifying trace amounts of this compound and its metabolites in complex biological samples. nih.govtandfonline.com In studies of this compound metabolism, LC-MS/MS was instrumental in characterizing the products of N-demethylation. nih.govtandfonline.com
The mass spectrometer provides molecular weight information and fragmentation patterns, which serve as a highly specific fingerprint for the compound. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net This allows for accurate quantification even in the presence of co-eluting matrix components. chromatographyonline.com The method's low limits of detection (LOD) and quantification (LOQ) make it superior to HPLC-UV for many applications. researchgate.netnih.gov
Table 2: LC-MS/MS Parameters for Analysis of Coumarin Derivatives
| Parameter | Description | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | chromatographyonline.comnih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Precursor Ion [M+H]⁺ | The protonated molecular ion of the target analyte. | nih.gov |
| Product Ions | Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. | nih.govresearchgate.net |
| Collision Energy | Optimized energy applied to induce fragmentation of the precursor ion. | nih.gov |
Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative to HPLC for the separation of coumarins. researchgate.net This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC is well-suited for the analysis of low-polarity compounds, a category that includes many coumarin derivatives. researchgate.net The use of CO2 reduces the consumption of organic solvents, making it a more environmentally friendly option. researchgate.net
Method development in SFC involves optimizing stationary phases, mobile phase modifiers (such as methanol (B129727) or acetonitrile), pressure, and temperature to achieve the desired separation. researchgate.net While specific applications for this compound are not extensively documented, the successful separation of other coumarins demonstrates the technique's potential for high-throughput analysis in this compound class. researchgate.netresearchgate.net
Spectroscopic Detection Methods
Spectroscopic methods are indispensable for both the quantitative analysis and the definitive structural elucidation of this compound.
This compound is a well-known fluorogenic probe, and its intrinsic fluorescence is a key property exploited for highly sensitive quantitative analysis. nih.govthermofisher.com Fluorescence spectroscopy can detect much lower concentrations than absorption-based methods. The technique involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. nih.gov
The fluorescence emission of this compound is sensitive to its environment, including solvent polarity and temperature. researchgate.netoptica.org This property is utilized in various sensing applications. For quantitative analysis, a calibration curve is constructed by plotting fluorescence intensity against known concentrations of the standard. Studies have used scanning fluorescence spectroscopy to characterize this compound and its metabolic products, optimizing their fluorometric detection. nih.govtandfonline.com Fluorescence quenching studies, where the fluorescence intensity decreases in the presence of another substance, can also be used to investigate molecular interactions. nih.govnih.gov
Table 3: Fluorescence Properties of this compound
| Property | Description | Source(s) |
| Excitation Wavelength | Typically in the UV region, around 355 nm. | optica.orgresearchgate.net |
| Emission Wavelength | Varies with solvent, generally in the blue region of the spectrum (~460 nm). | mdpi.com |
| Quantum Yield | High, making it a bright fluorescent probe. | researchgate.net |
| Environmental Sensitivity | Fluorescence spectra can shift based on solvent polarity and temperature. | researchgate.netoptica.org |
While chromatographic and fluorescence methods are excellent for separation and quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive tools for structural elucidation. currenta.decore.ac.uk
Mass Spectrometry (MS) provides the precise molecular weight and elemental formula of a compound through high-resolution measurements. currenta.de The fragmentation pattern of a molecule in the mass spectrometer, obtained through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offers valuable clues about its substructures. currenta.denih.govtandfonline.com High-resolution MS analysis of this compound has been used to investigate its fragmentation pathways, allowing for the differentiation between losses of similar mass fragments like CO and C2H4, which is crucial for confirming its structure. benthamopen.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the 3D structure of a molecule. core.ac.uk 1H NMR gives information on the number and environment of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. researchgate.netnih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the complete bonding framework of the molecule by showing correlations between different nuclei. researchgate.net Though a routine analysis, these spectroscopic data are essential for unequivocally confirming the identity and structure of newly synthesized this compound analogues or its isolated metabolites. nih.govnih.gov
Table 4: Role of Spectroscopic Techniques in Structural Elucidation of Coumarins
| Technique | Information Provided | Source(s) |
| High-Resolution MS | Accurate mass measurement, determination of elemental formula. | currenta.debenthamopen.com |
| Tandem MS (MS/MS) | Characteristic fragmentation patterns, identification of structural motifs. | nih.govtandfonline.com |
| ¹H NMR | Number, chemical environment, and connectivity of protons. | researchgate.netnih.gov |
| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | researchgate.netnih.gov |
| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H), establishing the molecular skeleton. | researchgate.net |
Future Research Directions and Emerging Paradigms for Coumarin 152
Development of Novel Coumarin (B35378) 152 Derivatives with Enhanced and Tunable Properties
The core structure of coumarin offers a versatile scaffold for chemical modification, allowing for the synthesis of a vast number of derivatives with tailored properties. nih.gov The photophysical characteristics of these compounds, such as fluorescence quantum yield, Stokes shift, and lifetime, are highly sensitive to substitutions on the coumarin ring. instras.comresearchgate.net This tunability is a key driver for future research, aiming to create novel probes with superior performance for specific applications.
Future research is directed towards synthesizing Coumarin 152 analogs with modifications at various positions of the benzopyrone ring. researchgate.net Introducing electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, which govern the fluorescence properties. nih.gov For instance, strategic modifications can lead to derivatives with enhanced two-photon absorption cross-sections for deep-tissue imaging, or improved photostability for long-term tracking studies. The goal is to establish clear structure-property relationships that will guide the rational design of next-generation fluorescent probes. researchgate.net Research has shown that even modest structural changes, such as substituting a methyl group with a trifluoromethyl group (as in the case of Coumarin 461 vs. This compound), can lead to markedly different emission behaviors and organization at interfaces.
| Substituent Group | Position on Coumarin Ring | Effect on Photophysical Properties | Potential Application |
|---|---|---|---|
| Amino Group (-NH2) | 7 | Increases fluorescence quantum yield and solvatochromism. instras.com | Environmental polarity sensing. nih.gov |
| Trifluoromethyl Group (-CF3) | 4 | Influences nonradiative decay pathways and surface adsorption. | Probing solid/liquid interfaces. |
| Malononitrile | 3 | Enables chemosensing capabilities through Michael addition reactions. nih.gov | Detection of specific anions like HSO3-. nih.gov |
| Thiol Group (-SH) | Various | Provides a reactive site for further functionalization and conjugation. mdpi.com | Development of targeted fluorescent probes. mdpi.com |
Integration of this compound in Multimodal Sensing and Imaging Platforms
The development of advanced analytical tools increasingly relies on multimodal platforms that combine the strengths of different detection techniques. mdpi.com this compound and its derivatives are prime candidates for integration into such systems due to their responsive fluorescence. nih.gov Future work will focus on incorporating these dyes into platforms that allow for simultaneous or sequential detection of multiple analytes or provide complementary information about a system.
One emerging paradigm is the creation of sensor arrays where different this compound derivatives, each with a selective response to a specific analyte, are immobilized on a solid support. nih.gov This would enable the simultaneous detection of various metal ions, reactive oxygen species, or biomolecules. nih.gov Furthermore, combining the fluorescence sensing of coumarins with other techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET) can provide a more comprehensive picture in biomedical diagnostics. For example, a this compound derivative could be linked to an MRI contrast agent, creating a dual-mode probe that offers both optical and magnetic resonance readouts. Such probes have been successfully developed for detecting ions like Hg(2+) and have shown utility in cellular imaging. nih.gov The development of coumarin-based sensors for biologically significant molecules like nitric oxide and isoprene further highlights their potential in bio-imaging applications. rsc.orgnih.gov
Deeper Mechanistic Insights into Complex Biological Interactions
While coumarins are widely used as fluorescent probes in biological systems, a complete understanding of their interactions at the molecular level is often lacking. nih.gov Future research will need to employ a combination of advanced spectroscopic techniques, computational modeling, and biochemical assays to elucidate the precise mechanisms by which this compound and its derivatives interact with biomolecules such as proteins, nucleic acids, and lipids. researchgate.net
Understanding how a probe's fluorescence is modulated by its binding to a specific site on a protein, for instance, is crucial for the accurate interpretation of imaging data. acs.org Key questions to be addressed include the nature of the binding forces, the influence of the local microenvironment on the probe's photophysics, and any conformational changes induced in the biomolecule upon binding. For example, studies have investigated the use of coumarin fluorescence to understand the microenvironment of systems like cyclodextrins and serum albumins, which can serve as models for drug delivery systems. acs.org Gaining these deeper mechanistic insights will not only improve the reliability of existing applications but also pave the way for the design of "smart" probes that can report on specific biological processes, such as enzyme activity or protein-protein interactions, with high fidelity. researchgate.net
| Area of Investigation | Key Research Questions | Methodologies | Potential Impact |
|---|---|---|---|
| Protein Binding | Which residues are involved? How does binding affect protein function and probe fluorescence? | Fluorescence Spectroscopy, X-ray Crystallography, Molecular Docking. | Development of specific protein labels and activity sensors. |
| Membrane Interaction | How does the probe partition into different membrane domains? What is the effect on membrane fluidity? | Fluorescence Lifetime Imaging Microscopy (FLIM), Anisotropy Measurements. | Probes for studying membrane dynamics and integrity. |
| Cellular Uptake and Localization | What are the mechanisms of cell entry? In which organelles does the probe accumulate? | Confocal Microscopy, Flow Cytometry. | Targeted intracellular imaging and sensing. |
| Biomolecule Sensing | How can derivatives be designed to selectively respond to specific ions or small molecules in a biological context? rsc.org | Synthesis of functionalized derivatives, in vitro and in vivo testing. nih.gov | Real-time monitoring of biological processes and disease markers. rsc.org |
Sustainable Synthesis and Degradation Pathways for Environmental Stewardship
As the use of synthetic dyes like this compound becomes more widespread, their environmental impact must be carefully considered. A crucial future research direction is the development of green and sustainable synthetic methodologies for coumarin derivatives. researchgate.net This involves moving away from harsh reaction conditions and hazardous solvents towards more environmentally benign alternatives, such as biocatalytic methods or reactions in aqueous media. The goal is to create synthetic routes that are not only efficient and cost-effective but also minimize waste and environmental pollution.
Concurrently, research into the degradation pathways of this compound and its derivatives is essential for assessing their environmental fate and persistence. researchgate.net Understanding how these compounds are broken down, whether through biotic or abiotic processes, will inform the design of new derivatives that are more readily biodegradable after their intended use. This "design for degradation" approach is a key principle of green chemistry and will be vital for ensuring the long-term sustainability of coumarin-based technologies. researchgate.net
Q & A
Q. Q1. What experimental protocols are recommended for characterizing Coumarin 152’s photophysical properties in solution?
- Methodological Answer : Use UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarity (e.g., ethanol, cyclohexane) to assess solvatochromic effects. Ensure solvent purity and degas samples to avoid oxygen quenching. Calibrate instruments using standard fluorophores (e.g., quinine sulfate) . Report excitation/emission wavelengths, quantum yields (via integrating sphere or comparative method), and lifetime measurements using time-correlated single-photon counting (TCSPC).
Q. Q2. How should researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow strict stoichiometric ratios and reaction conditions (e.g., temperature, catalyst concentration) as documented in peer-reviewed syntheses. Characterize intermediates and final products via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity (>98%). Include detailed procedural steps in supplementary materials to enable replication .
Q. Q3. What statistical methods are appropriate for analyzing this compound’s fluorescence lifetime data?
- Methodological Answer : Employ nonlinear least-squares fitting of decay curves using software like OriginLab or FluoroFit. Report chi-squared () values, residuals, and confidence intervals. Account for instrumental response function (IRF) deconvolution. Validate models (e.g., mono- vs. multi-exponential fits) via Akaike information criterion (AIC) .
Advanced Research Questions
Q. Q4. How can contradictory reports on this compound’s aggregation-induced emission (AIE) behavior be resolved?
- Methodological Answer : Systematically vary solvent composition, concentration, and temperature to map aggregation thresholds. Use dynamic light scattering (DLS) and transmission electron microscopy (TEM) to correlate fluorescence intensity with particle size/distribution. Replicate conflicting studies under identical conditions and validate via peer collaboration .
Q. Q5. What computational strategies are effective for modeling this compound’s excited-state dynamics?
- Methodological Answer : Perform density functional theory (DFT) or time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311G(d,p) level to optimize ground- and excited-state geometries. Compare theoretical emission spectra with experimental data, adjusting for solvent effects (e.g., PCM model). Validate via linear regression of calculated vs. observed NMR chemical shifts .
Q. Q6. How should researchers design experiments to investigate this compound’s pH-dependent photostability?
- Methodological Answer : Use buffered solutions (pH 2–12) and monitor fluorescence intensity decay under continuous irradiation. Employ actinometry to quantify photon flux. Analyze degradation products via LC-MS and propose mechanistic pathways (e.g., protonation-induced non-radiative decay). Include error margins for pH adjustments and light-source stability .
Data Presentation & Validation
Q. Q7. What criteria should guide the selection of this compound data for publication?
- Methodological Answer : Prioritize datasets with triplicate measurements, standard deviations ≤5%, and alignment with established physicochemical principles. Exclude outliers only after Grubbs’ test or similar statistical validation. Use Jupyter notebooks or MATLAB scripts for transparent data processing .
Q. Q8. How can conflicting spectral data (e.g., fluorescence quenching in polar solvents) be reconciled in meta-analyses?
- Methodological Answer : Perform systematic literature reviews using tools like Google Scholar and Web of Science, filtering for studies with documented instrument calibration and solvent purity. Apply multivariate regression to identify variables (e.g., trace water content, excitation wavelength) contributing to discrepancies .
Computational & Theoretical Considerations
Q. Q9. What validation steps are critical when simulating this compound’s solvent-solute interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
